Nisterime acetate, also known as the C17α acetate ester of nisterime, is a synthetic compound derived from dihydrotestosterone. It was developed primarily as a postcoital contraceptive but was never marketed for this purpose. Nisterime itself is classified as an anabolic-androgenic steroid, which indicates its potential effects on muscle growth and androgenic activity.
Nisterime acetate falls under the category of anabolic-androgenic steroids, which are synthetic derivatives of testosterone. These compounds are designed to mimic the anabolic properties of testosterone while minimizing androgenic effects. Nisterime acetate has been studied for its potential applications in reproductive health, although it has not been commercially available.
The synthesis of nisterime acetate involves several chemical reactions typical of steroid chemistry. Although specific synthetic pathways for nisterime acetate are not extensively documented, it can be inferred from related compounds that the synthesis may include:
The optimization of such reactions often utilizes response surface methodology to evaluate various parameters affecting yield and purity.
The molecular formula for nisterime acetate is , with a molar mass of approximately 461.00 g/mol. The structural characteristics include:
The structural representation can be depicted using various chemical drawing software, showcasing the arrangement of atoms and bonds within the molecule.
Nisterime acetate can participate in several chemical reactions typical for steroid esters:
These reactions are crucial for understanding how nisterime acetate interacts with biological systems and its potential metabolic pathways.
The mechanism of action for nisterime acetate is primarily linked to its role as an anabolic-androgenic steroid. It likely exerts its effects through:
Understanding these mechanisms is vital for evaluating both therapeutic applications and potential side effects associated with steroid use.
These properties influence how nisterime acetate can be handled in laboratory settings and its behavior in biological systems.
While nisterime acetate was developed as a contraceptive agent, its applications extend beyond this initial purpose:
Despite its lack of commercialization, nisterime acetate remains a compound of interest within scientific research focused on hormonal therapies and anabolic agents.
Nisterime acetate (developmental code name ORF-9326) is a synthetic steroidal compound derived from dihydrotestosterone (DHT), specifically classified as 2α-chloro-5α-androstan-17β-ol-3-one O-(p-nitrophenyl)oxime 17β-acetate. Its molecular structure features three strategic modifications to the DHT backbone:
This structural design positioned it within a class of experimental DHT derivatives explored in the 1960s–1970s for targeted endocrine effects. The 2α-chloro modification was hypothesized to reduce androgen receptor binding while retaining tissue-specific activity, distinguishing it from classical anabolic-androgenic steroids (AAS). The p-nitrophenoxyimine group at C3 represented a novel steric configuration aimed at disrupting typical hormonal interactions [1] [9].
Table 1: Structural Comparison of Key DHT Derivatives
Compound | Substituent at C2 | Substituent at C3 | C17 Modification | Bioactive Profile |
---|---|---|---|---|
Dihydrotestosterone (DHT) | None | Ketone | Hydroxyl | Full AR agonist |
Drostanolone | 2α-Methyl | Ketone | Hydroxyl | Anabolic |
Mesterolone | 1α-Methyl | Ketone | Hydroxyl | Androgenic |
Nisterime acetate | 2α-Chloro | O-(p-nitrophenyl)oxime | Acetate ester | Non-hormonal abortifacient |
Nisterime acetate was engineered by Ortho Research Foundation (ORF) as a non-hormonal postcoital contraceptive, distinct from conventional estrogen/progestin-based approaches. Initial research hypothesized that its DHT backbone would enable binding to reproductive tissue receptors without activating classical androgen pathways. Studies in rat models demonstrated potent embryo resorption activity and post-implantation pregnancy interruption at doses as low as 0.5 mg/kg administered orally [1] [3].
Unlike antiprogestogens (e.g., mifepristone), nisterime acetate did not prevent embryo implantation but induced termination after uterine attachment. This mechanism was considered advantageous for "once-monthly" contraceptive regimens targeting established pregnancies. Crucially, researchers noted the absence of uterine necrosis or systemic toxicity in early efficacy studies, suggesting a potentially favorable safety window [1] [4].
1975–1977: Hahn et al. published pivotal rodent studies confirming nisterime acetate’s oral bioactivity and dose-dependent pregnancy interruption (70–100% efficacy in rats). Unexpectedly, standard receptor binding assays revealed no affinity for androgen, estrogen, or progesterone receptors – a finding described as "puzzling" given its structural lineage [1] [6].
1978: Pharmacokinetic studies by Patrick et al. demonstrated rapid absorption and hydrolysis to the active metabolite nisterime. The compound exhibited species-specific metabolic profiles:
1980: Research published in Research Frontiers in Fertility Regulation confirmed the compound’s abortifacient efficacy across rodents, rabbits, and primates but highlighted the unresolved mechanism of action. Despite structural similarity to DHT, ORF-9326 failed to exhibit androgenic effects in Hershberger assays or activate transcription via androgen response elements (AREs) [1] [6].
Table 2: Preclinical Milestones in Nisterime Acetate Development
Year | Study Focus | Key Finding | Significance |
---|---|---|---|
1975 | Embryo resorption | 95% pregnancy termination in rats (oral 1mg/kg) | Proof of contraceptive concept |
1977 | Hormonal receptor screen | No binding to AR, ER, or PR | Mechanism decoupled from classical pathways |
1978 | Radiolabeled metabolism | Rapid hydrolysis to nisterime in all species | Confirmed prodrug activation |
1980 | Cross-species efficacy | Activity maintained in primates | Supported human translation potential |
The termination of nisterime acetate’s development stemmed from interconnected scientific and commercial factors:
Mechanistic Ambiguity: The disconnect between its steroidal structure and non-hormonal bioactivity posed significant regulatory challenges. Without a defined mechanism, risk assessment for off-target effects was deemed problematic by pharmaceutical developers [1] [6].
Competing Agents: By the mid-1980s, antiprogestogens (e.g., RU-486/mifepristone) demonstrated superior pregnancy prevention with well-defined receptor interactions, attracting greater research investment. Nisterime acetate’s narrow therapeutic indication (post-implantation vs. pre-implantation) limited commercial viability [4].
Shifting Priorities: Pharmaceutical pipelines shifted toward combination contraceptives with established markets. Investment in novel single-agent abortifacients diminished due to political sensitivities and anticipated regulatory hurdles from "non-hormonal" claims requiring novel approval pathways [5].
Despite discontinuation, nisterime acetate remains a chemical curiosity in steroid pharmacology – a DHT derivative that paradoxically operates outside canonical hormonal pathways. Its legacy persists in academic discussions of receptor-independent steroidal actions [1] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7